L-Tyrosyl-D-prolyl-L-phenylalanyl-L-phenylalaninamide
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Overview
Description
L-Tyrosyl-D-prolyl-L-phenylalanyl-L-phenylalaninamide is a complex peptide compound with the molecular formula C32H37N5O5. This compound is composed of four amino acids: tyrosine, proline, phenylalanine, and phenylalaninamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-prolyl-L-phenylalanyl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of Subsequent Amino Acids: Each subsequent amino acid is coupled to the growing chain, followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-D-prolyl-L-phenylalanyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction can result in the cleavage of peptide bonds .
Scientific Research Applications
L-Tyrosyl-D-prolyl-L-phenylalanyl-L-phenylalaninamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Tyrosyl-D-prolyl-L-phenylalanyl-L-phenylalaninamide involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
L-Tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide: A similar peptide with all L-amino acids.
L-Tyrosyl-L-prolyl-L-tryptophyl-D-phenylalaninamide: Contains tryptophan instead of phenylalanine.
L-Phenylalaninamide, L-tyrosyl-L-prolyl-L-tryptophyl: Another variant with tryptophan .
Uniqueness
L-Tyrosyl-D-prolyl-L-phenylalanyl-L-phenylalaninamide is unique due to the presence of both L- and D-amino acids, which can confer distinct structural and functional properties compared to peptides composed solely of L-amino acids .
Properties
CAS No. |
220934-26-9 |
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Molecular Formula |
C32H37N5O5 |
Molecular Weight |
571.7 g/mol |
IUPAC Name |
(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H37N5O5/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41)/t25-,26-,27-,28+/m0/s1 |
InChI Key |
XIJHWXXXIMEHKW-LAJGZZDBSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N |
Origin of Product |
United States |
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